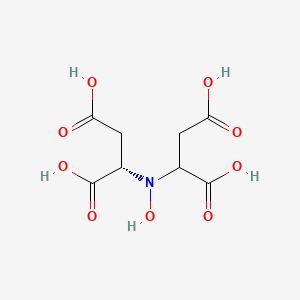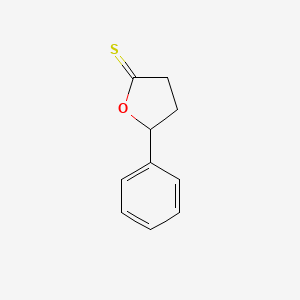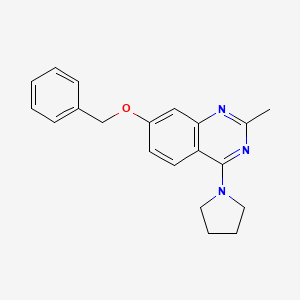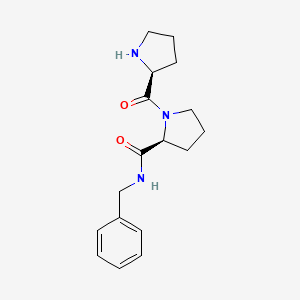
(2S)-2,2'-(Hydroxyimino)bis(succinic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by the presence of two succinic acid moieties linked through a hydroxyimino group. The unique structure of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) typically involves the reaction of succinic acid derivatives with hydroxylamine. One common method includes the reaction of succinic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the hydroxyimino intermediate. This intermediate is then further reacted with another equivalent of succinic anhydride to yield (2S)-2,2’-(Hydroxyimino)bis(succinic acid).
Industrial Production Methods
Industrial production of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a chelating agent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid: Another succinic acid derivative with different functional groups.
Succinic acid: The parent compound with simpler structure and different reactivity.
Oxaloacetic acid: A structurally related compound with different chemical properties.
Uniqueness
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
194604-51-8 |
|---|---|
Formule moléculaire |
C8H11NO9 |
Poids moléculaire |
265.17 g/mol |
Nom IUPAC |
2-[[(1S)-1,2-dicarboxyethyl]-hydroxyamino]butanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-5(11)1-3(7(14)15)9(18)4(8(16)17)2-6(12)13/h3-4,18H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4?/m0/s1 |
Clé InChI |
JPGSFSFMINKKJZ-WUCPZUCCSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)

![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)


